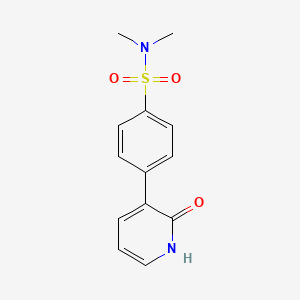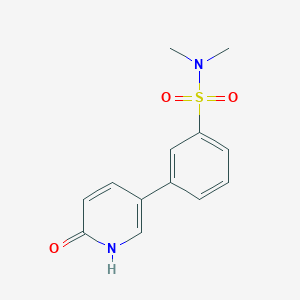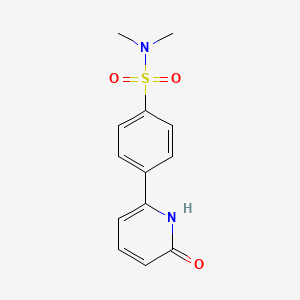
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, also known as 4-DMSP, is an organic compound that is commonly used in scientific research. It is an aryl sulfonamide derivative and has a molecular formula of C13H14N2O4S. 4-DMSP is a white, crystalline solid with a melting point of 101-104°C and a density of 1.47 g/cm3. 4-DMSP has been used in a variety of scientific research applications, including biochemical and physiological studies, due to its ability to interact with proteins and other biological molecules.
Wissenschaftliche Forschungsanwendungen
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the structure and function of proteins, as well as to study the effects of drugs on cellular processes. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used to study the effects of environmental toxins on organisms, as well as to study the effects of chemical modifications on proteins.
Wirkmechanismus
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is an aryl sulfonamide derivative that binds to proteins and other biological molecules. It has been shown to bind to the active sites of enzymes, as well as to the active sites of other proteins, such as receptors. Furthermore, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to modulate the activity of proteins, such as enzymes, by forming a covalent bond with them.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as proteases, as well as to modulate the activity of receptors. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to affect the expression of genes, as well as to modulate the activity of transcription factors.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in scientific research has several advantages. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. In addition, 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% is highly specific and has a relatively low toxicity. However, there are some limitations to the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. It is not as effective at inhibiting the activity of enzymes as other compounds, and it is not as effective at modulating the activity of receptors as other compounds.
Zukünftige Richtungen
Given the potential of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in scientific research, there are several possible future directions. One possibility is to further explore the effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% on the activity of enzymes and receptors. Additionally, further research could be done to explore the effects of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% on gene expression and transcription factors. Other potential future directions include exploring the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% in drug discovery and development, as well as exploring its potential in the field of biotechnology.
Synthesemethoden
4-(4-N,N-Dimethylsulfamoylphenyl)-2-hydroxypyridine, 95% can be synthesized through a two-step process. In the first step, 4-dimethylaminophenylsulfonyl chloride is reacted with 2-hydroxypyridine in the presence of a base, such as sodium hydroxide, to form 4-(4-dimethylaminophenylsulfonyl)-2-hydroxypyridine. This intermediate is then reacted with dimethyl sulfate in the presence of a base to form 4-(4-N,N-dimethylsulfamoylphenyl)-2-hydroxypyridine.
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(2-oxo-1H-pyridin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)12-5-3-10(4-6-12)11-7-8-14-13(16)9-11/h3-9H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORNLMLXGFZTQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














